REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([NH:10][C:11](=[O:15])[CH2:12][CH2:13][CH3:14])[CH:7]=[CH:8][CH:9]=1)([O-])=O.[H][H]>CO.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([NH:10][C:11](=[O:15])[CH2:12][CH2:13][CH3:14])[CH:7]=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)NC(CCC)=O
|
Name
|
two
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
207 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
while stirring vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Each flask was flushed well with nitrogen
|
Type
|
CUSTOM
|
Details
|
was attached to each flask
|
Type
|
CUSTOM
|
Details
|
the reactions were evacuated
|
Type
|
ADDITION
|
Details
|
back-filled with hydrogen five times
|
Type
|
STIRRING
|
Details
|
The reactions were then stirred for 16 h
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
filtered through a funnel
|
Type
|
WASH
|
Details
|
The filter cake was washed with MeOH
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
DISSOLUTION
|
Details
|
redissolved with DCM
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (EtOAc/hexanes gradient)
|
Type
|
CUSTOM
|
Details
|
to yield a white solid
|
Type
|
CUSTOM
|
Details
|
after precipitating from hexanes (5.87 g, 80%)
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(C=CC1)NC(CCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |